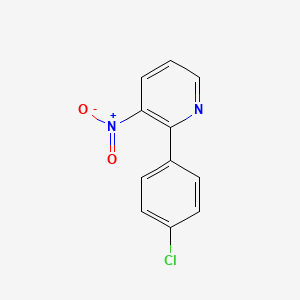![molecular formula C10H12F3N3 B1303364 1-[3-(Trifluormethyl)pyridin-2-yl]piperazin CAS No. 87394-63-6](/img/structure/B1303364.png)
1-[3-(Trifluormethyl)pyridin-2-yl]piperazin
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C10H12F3N3 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, wie zum Beispiel “1-[3-(Trifluormethyl)pyridin-2-yl]piperazin”, sind wichtige strukturelle Motive in aktiven agrochemischen Wirkstoffen . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Trifluormethylpyridin-Derivat, das auf den agrochemischen Markt gebracht wurde, und seitdem haben mehr als 20 neue agrochemische Mittel, die Trifluormethylpyridine enthalten, ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridin-Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den Trifluormethylpyridin-Rest enthalten, die Marktzulassung erhalten .
Synthetische Chemie
“this compound” wird als Baustein in der synthetischen Chemie verwendet. Es kann verwendet werden, um Trifluormethylpyridin-Gruppen in andere Moleküle einzuführen.
Ligandensynthese
Trifluormethyl-substituierte Di(pyridin-2-yl)amin-basierte Liganden können aus 2-Brom-5-(trifluormethyl)pyridin und entsprechenden aromatischen Aminen durch Pd-katalysierte Aminierungsreaktion synthetisiert werden . Diese Liganden werden in der supramolekularen Chemie, Katalyse und Ionensensorik eingesetzt .
Entwicklung von Kinase-Inhibitoren
Verbindungen, die den Trifluormethylpyridin-Rest enthalten, wie z. B. “this compound”, wurden bei der Entwicklung von Kinase-Insert-Domänen-Rezeptor (KDR)-Kinase-Inhibitoren verwendet, die validierte Zielstrukturen für die Entdeckung von Antikrebsmitteln sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If it acts similarly to its derivatives, it may interact with α2-adrenergic receptors, leading to changes in cellular signaling .
Biochemical Pathways
If it acts similarly to its derivatives, it may affect pathways related to α2-adrenergic receptor signaling .
Result of Action
If it acts similarly to its derivatives, it may lead to changes in cellular signaling due to its interaction with α2-adrenergic receptors .
Biochemische Analyse
Biochemical Properties
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with α2-adrenergic receptors, acting as an antagonist . This interaction is crucial as it can influence various physiological processes regulated by these receptors. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors . By acting as an antagonist, it can modulate the signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine exerts its effects through specific binding interactions with biomolecules. Its primary mechanism involves binding to α2-adrenergic receptors, inhibiting their activity . This inhibition can lead to a cascade of downstream effects, including changes in enzyme activity and gene expression. The trifluoromethyl group in the compound enhances its binding affinity, ensuring a more robust interaction with the target receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine can vary over time. The compound is relatively stable, but its activity can diminish over prolonged periods due to potential degradation . Long-term studies have shown that while the compound remains effective in modulating cellular functions initially, its efficacy can decrease over time, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine in animal models are dose-dependent. At lower doses, the compound effectively modulates adrenergic receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as severe physiological disturbances. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is involved in various metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism is crucial for understanding its overall biochemical impact and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target tissues. The compound’s distribution is essential for its efficacy, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with its intended molecular targets within the cell.
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKCMNQNNNZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007523 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-63-6, 87394-50-1 | |
| Record name | 1-[3-(Trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87394-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine interact with soluble epoxide hydrolase (sEH), and what are the downstream effects of this interaction?
A1: The research article you provided focuses on the crystallographic structure of sEH bound to 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. [] This complex provides insights into how the compound binds to the enzyme's active site. While the specific interactions are detailed in the paper's structural analysis, the broader implication is that by binding to sEH, 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine likely acts as an inhibitor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)

![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)



